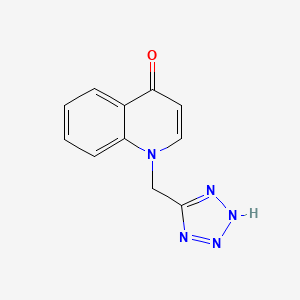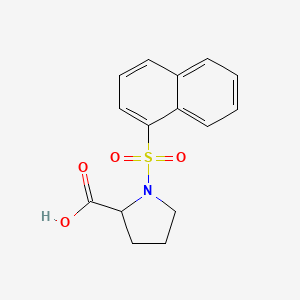![molecular formula C21H14N2O4 B6095826 6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one](/img/structure/B6095826.png)
6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one is a complex organic compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 2-nitrophenylacetyl acetoacetate reacts with 1-benzyl-1-phenylhydrazine in acetic acid to form the desired compound . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzazepine core allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced benzazepines, and substituted benzazepine compounds
Applications De Recherche Scientifique
6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it has been shown to induce endoplasmic reticulum stress in cancer cells, leading to cell death . The exact pathways and molecular targets are still under investigation, but its ability to disrupt protein homeostasis is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-dihydroindolo 2,3-dbenzazepin-6(5H)-one : Known for its anticancer properties .
- Tolvaptan : A benzazepine derivative used to treat hyponatremia .
Uniqueness
6-(3-nitrobenzoyl)-7H-benzodbenzazepin-5-one is unique due to its specific nitrobenzoyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-20(14-7-5-8-16(12-14)23(26)27)22-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(22)25/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAZUNUVZWMVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095746.png)
methanol](/img/structure/B6095757.png)
![2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6095763.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6095777.png)
![3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095788.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B6095789.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6095790.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6095792.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![3-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6095815.png)

![2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL](/img/structure/B6095819.png)


